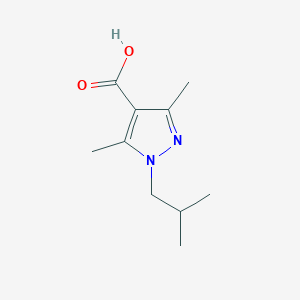

1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at position 4, methyl groups at positions 3 and 5, and an isobutyl substituent at position 1 of the pyrazole ring.

Properties

IUPAC Name |

3,5-dimethyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)5-12-8(4)9(10(13)14)7(3)11-12/h6H,5H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOFJZIXPKJYNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through several routes. One common method involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester. This ester is then hydrolyzed under acidic conditions to yield the desired carboxylic acid . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups. Common reagents include halogens and nucleophiles.

Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.

Scientific Research Applications

1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key Observations :

Solid-State Behavior and Polymorphism

- 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid (Parent Compound) : Exhibits polymorphism and solid-state proton transfer (SSPT), forming infinite chains via O-H···O hydrogen bonds .

- 1-Isobutyl Derivative: The bulky isobutyl group likely disrupts hydrogen-bonding networks, reducing polymorphism compared to the parent compound. No direct evidence of SSPT is reported.

- 1-(2-Methoxybenzyl) Derivative : Aromatic substituents may promote π-π stacking, altering crystal packing compared to aliphatic substituents .

Chemical Reactivity

- Stability : Chloroethyl derivatives may undergo hydrolysis or elimination reactions due to the labile C-Cl bond .

- Synthetic Utility : The isobutyl group’s moderate steric bulk allows for efficient participation in coupling reactions, as seen in analogs used to synthesize pyrazole-containing polymers .

Data Tables

Table 1: Comparative Molecular Properties

| Compound Name | Molecular Formula | Melting Point (°C) | Solubility (Qualitative) |

|---|---|---|---|

| 1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | C10H16N2O2 | Not reported | Moderate in DMSO, DMF |

| 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | C10H16N2O2 | Not reported | Low in water; high in THF |

| 1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | C8H11ClN2O2 | Not reported | High in chloroform |

Biological Activity

1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 1017486-36-0) is a member of the pyrazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.

- Molecular Formula : C₁₀H₁₆N₂O₂

- Molecular Weight : 196.25 g/mol

- Structure : The compound features a pyrazole ring with isobutyl and dimethyl substituents, which influence its biological activity and reactivity.

The biological activity of 1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit key enzymes involved in microbial growth and inflammation, thereby exhibiting antimicrobial and anti-inflammatory effects. This mechanism is crucial for its potential use in treating various diseases.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. 1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been evaluated for its efficacy against various bacterial strains:

| Microbial Strain | Activity |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Strong |

| Pseudomonas aeruginosa | Moderate |

| Klebsiella pneumoniae | Strong |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

Similar studies have reported antifungal activities against various fungi, including Aspergillus niger. The compound's structural features enhance its interaction with fungal cell membranes, leading to increased permeability and cell death .

Anti-inflammatory Activity

The anti-inflammatory potential of 1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been demonstrated through in vitro assays measuring cytokine production. It effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6:

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 76% |

| IL-6 | 86% |

These results indicate that the compound could be beneficial in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has shown promising results in inhibiting the growth of several cancer cell lines:

| Cancer Cell Line | Inhibition (%) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 70% |

| HepG2 (Liver Cancer) | 65% |

| A549 (Lung Cancer) | 60% |

These findings highlight its potential as an anticancer agent, warranting further research into its mechanisms and therapeutic applications .

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives similar to 1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid:

- Anticancer Study : A study reported that derivatives with similar structures exhibited significant antiproliferative effects on various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance activity against specific cancers .

- Anti-inflammatory Research : Another study demonstrated that certain pyrazole derivatives could effectively reduce inflammation in animal models, indicating their potential use in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.